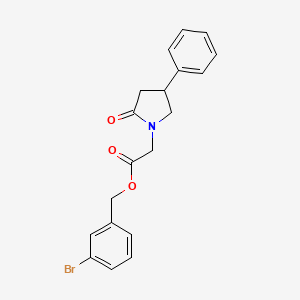
3-bromobenzyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate
Übersicht
Beschreibung
3-bromobenzyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate is an organic compound with the molecular formula C19H18BrNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromobenzyl group attached to the pyrrolidinyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromobenzyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate typically involves the following steps:
Formation of the Pyrrolidinyl Acetate Core: The pyrrolidinyl acetate core can be synthesized through the reaction of 2-oxo-4-phenylbutyric acid with pyrrolidine under acidic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrrolidinyl acetate core with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromobenzyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinyl and phenyl groups.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate as bases, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidation can yield ketones or carboxylic acids, depending on the specific conditions.
Reduction: Reduction typically results in the formation of alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
3-bromobenzyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidine derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-bromobenzyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate is not well-documented. based on its structure, it is likely to interact with biological targets through:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromobenzyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate: shares structural similarities with other pyrrolidine derivatives, such as:
Uniqueness
- Functional Group Diversity : The presence of both a bromobenzyl group and a pyrrolidinyl acetate moiety provides unique reactivity and potential for diverse chemical transformations.
- Biological Activity : The combination of these functional groups may result in unique biological activities, making it a valuable compound for medicinal chemistry research.
Eigenschaften
IUPAC Name |
(3-bromophenyl)methyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c20-17-8-4-5-14(9-17)13-24-19(23)12-21-11-16(10-18(21)22)15-6-2-1-3-7-15/h1-9,16H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCGNQAMWXXBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)OCC2=CC(=CC=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


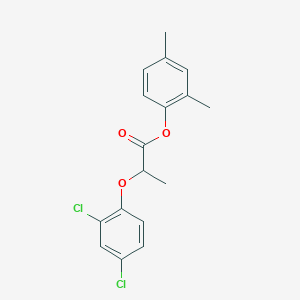
![2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B4106858.png)
![N-(2-bromo-4,6-difluorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4106860.png)
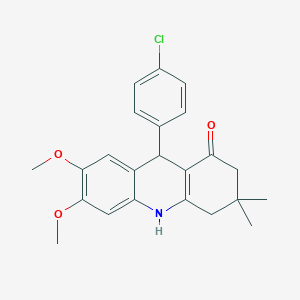

![6-methyl-N-phenyl-2-thioxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4106881.png)
![1-(2-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4106886.png)
![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4106894.png)
![(E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B4106915.png)
![methyl 2-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]benzoate](/img/structure/B4106937.png)
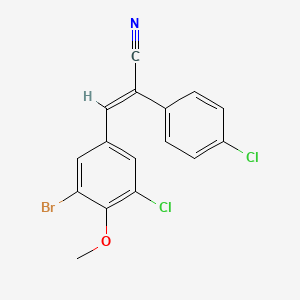
![4-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4106942.png)
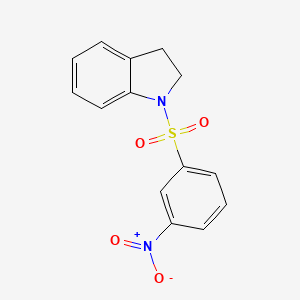
![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-(3-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4106970.png)
